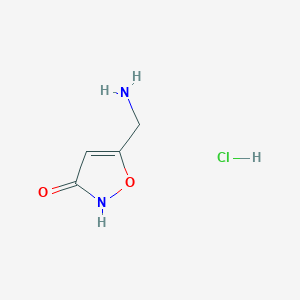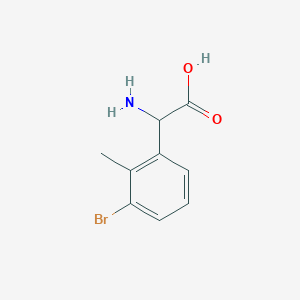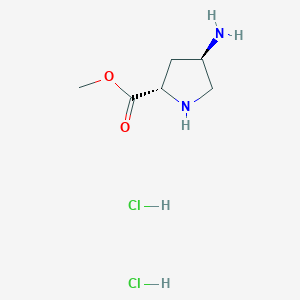
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride (MPCD) is an organic compound that has recently gained attention in the scientific community due to its potential applications in laboratory experiments and medical research. MPCD is an amino acid derivative with a molecular weight of 183.1 g/mol, and is a white or off-white crystalline powder. It is soluble in water and has a melting point of approximately 200°C. MPCD has been studied extensively in the past few years, and its unique properties make it a valuable tool for a variety of scientific and medical applications.
科学研究应用
MPCD has recently been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and function of amino acids, as well as for studying the structure and reactivity of organic molecules. It has also been studied for its potential applications in drug delivery, as it has been shown to be able to bind to and modulate the activity of various proteins and enzymes. Additionally, MPCD has been studied for its potential as an anti-cancer agent, as it has been shown to be able to inhibit the growth of cancer cells in vitro.
作用机制
MPCD has been studied extensively to understand its mechanism of action. It has been shown to bind to and modulate the activity of various proteins and enzymes, including the enzyme acetylcholinesterase. Additionally, it has been shown to interact with the cell membrane, which may lead to the inhibition of cell proliferation. It has also been shown to interact with the endoplasmic reticulum, which may lead to the inhibition of protein synthesis.
Biochemical and Physiological Effects
MPCD has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of various proteins and enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been shown to interact with the cell membrane, which may lead to the inhibition of cell proliferation. It has also been shown to interact with the endoplasmic reticulum, which may lead to the inhibition of protein synthesis.
实验室实验的优点和局限性
MPCD has several advantages when used in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is soluble in water, making it easy to work with. Additionally, it is relatively inexpensive, making it a cost-effective option for many experiments. However, it has several limitations as well. It is not as widely studied as other compounds, and its mechanism of action is still not fully understood. Additionally, it is not as potent as other compounds, and thus may not be suitable for experiments that require high concentrations of the compound.
未来方向
The potential applications of MPCD are still being explored, and there are a number of potential future directions. One potential future direction is the development of new synthesis methods for MPCD, which would reduce the cost and improve the efficiency of the synthesis process. Additionally, further research into the mechanism of action of MPCD could lead to new therapeutic applications, such as the development of drugs that target specific proteins and enzymes. Finally, further research into the biochemical and physiological effects of MPCD could lead to new insights into the role of amino acids in various biological processes.
合成方法
MPCD can be synthesized through a variety of methods. The most common methods involve the reaction of 2-amino-4-methylpyrrolidine with either acetic anhydride or ethyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the desired product. Other methods of synthesis involve the use of other reagents such as dimethylformamide, dimethyl sulfoxide, and dimethyl acetamide.
属性
IUPAC Name |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-2-4(7)3-8-5;;/h4-5,8H,2-3,7H2,1H3;2*1H/t4-,5+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJZWITDXODML-CIFXRNLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,4r)-Methyl 4-aminopyrrolidine-2-carboxylate dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

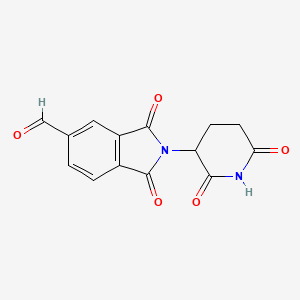
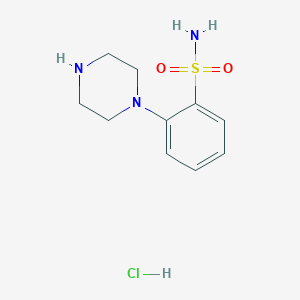
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)
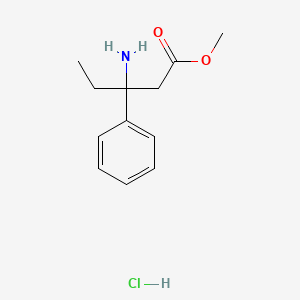
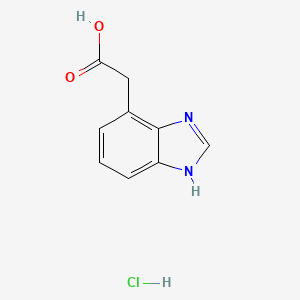
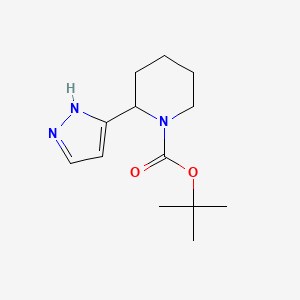

![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
